molecular formula C36H36N2O9 B11506672 3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11506672
M. Wt: 640.7 g/mol
InChI Key: NEQHEVFVTKQCLB-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound characterized by its unique structure, which includes furan and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting with the preparation of the furan and trimethoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan and trimethoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted analogs.

Scientific Research Applications

3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol, α-(3,4,5-trimethoxyphenyl): Shares structural similarities with the furan and trimethoxyphenyl groups.

    3-Furan-2-yl-2-(4-(4-methoxy-phenyl)-thiazol-2-yl)-acrylonitrile: Contains the furan group and exhibits similar chemical properties.

Uniqueness

3-(furan-2-yl)-11-(3,4,5-trimethoxyphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C36H36N2O9

Molecular Weight

640.7 g/mol

IUPAC Name

9-(furan-2-yl)-5-(3,4,5-trimethoxybenzoyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H36N2O9/c1-41-28-16-21(17-29(42-2)34(28)45-5)33-32-24(14-20(15-26(32)39)27-12-9-13-47-27)37-23-10-7-8-11-25(23)38(33)36(40)22-18-30(43-3)35(46-6)31(19-22)44-4/h7-13,16-20,33,37H,14-15H2,1-6H3

InChI Key

NEQHEVFVTKQCLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC(=C(C(=C6)OC)OC)OC

Origin of Product

United States

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